molecular formula C6H5BrClNO2 B13979271 4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid

4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13979271
M. Wt: 238.46 g/mol
InChI Key: SSYLMVWBDKWAKS-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid is a halogenated pyrrole derivative characterized by a carboxylic acid group at position 2, bromine at position 4, chlorine at position 3, and a methyl group at position 5. This article compares its structural and functional attributes with closely related compounds, emphasizing substituent effects, synthesis strategies, and industrial relevance.

Properties

Molecular Formula

C6H5BrClNO2

Molecular Weight

238.46 g/mol

IUPAC Name

4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H5BrClNO2/c1-2-3(7)4(8)5(9-2)6(10)11/h9H,1H3,(H,10,11)

InChI Key

SSYLMVWBDKWAKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C(=O)O)Cl)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid

Synthetic Route Overview

A key synthetic approach to this compound involves the following main steps:

  • Starting from 3-methyl-5-bromopyrazole or related pyrrole precursors.
  • Selective oxidation to introduce the carboxylic acid group.
  • Halogenation steps to install bromine and chlorine substituents at specific positions on the pyrrole ring.
  • Condensation or coupling reactions to form the final substituted pyrrole carboxylic acid.

This route is exemplified in the patent CN104844567A, which describes a multi-step synthesis involving oxidation and condensation reactions under controlled conditions.

Detailed Stepwise Preparation

Step 1: Formation of 3-amino-5-methylpyrazole
  • React 3-aminocrotononitrile with hydrazine hydrate.
  • Heat and reflux at 60–90°C for 8–24 hours.
  • This step forms 3-amino-5-methylpyrazole, a key intermediate for further transformations.
Step 2: Bromination and Oxidation
  • Dissolve 3-methyl-5-bromopyrazole in dilute hydrochloric acid.
  • Heat to 50°C and slowly add an oxidant such as potassium permanganate.
  • Stir the reaction at 70°C for 30 minutes.
  • Adjust pH and extract to isolate 5-bromo-1H-3-pyrazolecarboxylic acid with an 85% yield.
Step 3: Condensation with 2,3-Dichloropyridine
  • Mix 5-bromo-1H-3-pyrazolecarboxylic acid with 2,3-dichloropyridine in ethanol.
  • Add potassium carbonate as a base.
  • Reflux the mixture for 18–24 hours.
  • After workup and purification, obtain 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid with yields around 70–75%.
Step 4: Final Functionalization and Purification
  • The product can be further purified by extraction and drying.
  • The final compound exhibits the desired halogenation pattern (bromo and chloro substituents) and the carboxylic acid functionality at position 2 on the pyrrole ring.

Reaction Conditions and Notes

  • The oxidation step uses potassium permanganate as a strong oxidant under acidic conditions.
  • Bromination is achieved with controlled addition of bromine or bromine-containing reagents.
  • Reflux temperatures range from 50°C to 130°C depending on the step.
  • The use of bases such as potassium carbonate facilitates condensation reactions.
  • The entire process requires careful pH adjustments during workup to optimize yields and purity.
  • Some steps require inert atmosphere and low temperatures (e.g., -78°C) when using strong bases like butyllithium or lithium diisopropylamide (LDA), although alternative milder conditions are preferred for scalability.

Alternative Bromination Method for Related Pyrroles

A related bromination method for 4-bromo-2-aryl-5-trifluoromethyl-1H-pyrroles-3-nitrile, which can be adapted for similar pyrrole derivatives, involves:

  • Reacting 2-aryl-5-trifluoromethyl-1H-pyrroles-3-nitrile with bromine in the presence of an oxidant such as potassium persulfate or hydrogen peroxide.
  • Conducting the reaction in polar solvents like methanol, ethanol, or THF at room temperature.
  • Maintaining a bromine molar ratio of 0.7–0.8 relative to the substrate.
  • The reaction proceeds under mild conditions with high bromine utilization efficiency, yielding the brominated pyrrole product with high purity and yield (above 90%).

This method is noted for its cost-effectiveness, environmental friendliness, and suitability for industrial-scale production.

Data Tables Summarizing Key Reaction Parameters and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time Yield (%) Notes
1 Ring closure (hydrazine) 3-aminocrotononitrile + hydrazine hydrate 60–90 8–24 h N/A Formation of 3-amino-5-methylpyrazole
2 Oxidation 3-methyl-5-bromopyrazole + KMnO4 in HCl 50–70 30 min 85 Formation of 5-bromo-1H-3-pyrazolecarboxylic acid
3 Condensation 5-bromo-1H-3-pyrazolecarboxylic acid + 2,3-dichloropyridine + K2CO3 Reflux (80–130) 18–24 h 70–75 Formation of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid
4 Bromination (alternative) 2-aryl-5-trifluoromethyl-1H-pyrroles-3-nitrile + Br2 + oxidant (K2S2O8 or H2O2) Room temp Variable >90 Mild, industrially suitable bromination

Research Findings and Analysis

  • The use of potassium permanganate oxidation in acidic conditions effectively converts bromopyrazole derivatives to their corresponding carboxylic acids with high yield and purity.
  • The condensation with 2,3-dichloropyridine is critical for introducing the chloro substituent at the 3-position, yielding the desired 3-chloro substituted pyrrole carboxylic acid derivative.
  • Alternative bromination methods employing mild oxidants and controlled bromine addition improve the environmental profile and scalability of the synthesis, making them attractive for industrial applications.
  • The synthetic route requires careful control of reaction temperature and pH, especially during oxidation and condensation steps, to maximize yield and minimize side reactions.
  • The final compound's purity and yield are suitable for further pharmaceutical applications, including as intermediates in the synthesis of antibacterial agents targeting DNA gyrase and topoisomerase IV.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the removal of halogen substituents or the reduction of the carboxylic acid group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while substitution reactions can produce various functionalized pyrrole compounds.

Scientific Research Applications

4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen substituents and the carboxylic acid group can influence its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Pyrrole Carboxylic Acid Derivatives

4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid

  • Structure : Chlorine at position 4, methyl at position 5, and carboxylic acid at position 2 .
  • Synthesis : Chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide (NCS) at 0°C, followed by hydrolysis .
  • Key Differences : Lacks bromine at position 4, reducing molecular weight (MW: 189.59 vs. ~239.44 for the target compound). The absence of bromine may lower electrophilicity and alter binding interactions in biological systems.

4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid

  • Structure : A benzoyl substituent at position 4 of the pyrrole ring, with chlorine and methyl groups on the benzoyl moiety .
  • Molecular Weight : 263.67 g/mol, significantly higher than the target compound due to the aromatic benzoyl group .

5-(4-Bromophenyl)-1-(3-chloro-2-methylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid

  • Structure : Bromophenyl and chloromethylphenyl substituents on the pyrrole core, with carboxylic acid at position 3 .
  • Molecular Weight : 404.69 g/mol, reflecting the bulky aryl substituents .
  • Applications : Likely used in high-value agrochemicals or pharmaceuticals due to its polyhalogenated aromatic structure.

Comparison with Pyrazole Carboxylic Acid Derivatives

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Structure : Pyrazole core with bromine at position 3, chloropyridinyl at position 1, and carboxylic acid at position 5 .
  • Synthesis : Bromination with phosphorus oxybromide, followed by dehydrogenation .
  • Applications : Intermediate for chlorantraniliprole, a modern insecticide .

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

  • Structure : Ethyl at position 3, methyl at position 1, and bromine at position 4 .
  • Molecular Weight : 233.06 g/mol, lower than the target compound due to the absence of chlorine and methyl groups on the heterocycle .
  • Reactivity : The ethyl group may enhance lipophilicity compared to methyl substituents.

Structural and Functional Analysis

Compound Core Structure Substituents (Positions) Molecular Formula MW (g/mol) Key Applications
Target Compound Pyrrole Br (4), Cl (3), CH₃ (5), COOH (2) C₆H₄BrClNO₂ ~239.44* Research chemicals
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid Pyrrole Cl (4), CH₃ (5), COOH (2) C₆H₆ClNO₂ 189.59 Synthetic intermediate
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid Pyrazole Br (3), Cl-pyridinyl (1), COOH (5) C₉H₅BrClN₃O₂ 326.52 Insecticide intermediate
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Pyrazole Br (4), C₂H₅ (3), CH₃ (1), COOH (5) C₇H₉BrN₂O₂ 233.06 Specialty chemicals

*Estimated based on analogous compounds.

Biological Activity

4-Bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, applications, and research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C₆H₅BrClNO₂
Molecular Weight 238.46 g/mol
IUPAC Name This compound
InChI Key SSYLMVWBDKWAKS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(N1)C(=O)O)Cl)Br

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents and the carboxylic acid group enhances its binding affinity and specificity, potentially modulating biological pathways by inhibiting or activating specific enzymes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating its effectiveness against multidrug-resistant bacterial strains, it was found to inhibit DNA gyrase in Escherichia coli and Staphylococcus aureus, with IC50 values less than 20 nM . The compound's structure allows it to act as a potent inhibitor, making it a candidate for developing new antibacterial agents.

Case Study: Antibacterial Efficacy

In a comparative study, various pyrrole derivatives were tested for their antibacterial activity. The results showed that compounds similar to this compound had significant inhibitory effects on resistant strains of Staphylococcus aureus, demonstrating the compound's potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that it can reduce cell viability in human lung adenocarcinoma (A549) cells. The cytotoxicity was evaluated using an MTT assay, revealing that the compound exhibited notable activity compared to standard chemotherapeutic agents like cisplatin .

Case Study: Anticancer Screening

In a specific study involving A549 cells, this compound was tested alongside other derivatives. The findings indicated that while some derivatives showed weak activity, others demonstrated significant cytotoxic effects, suggesting that modifications to the pyrrole structure could enhance anticancer efficacy .

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